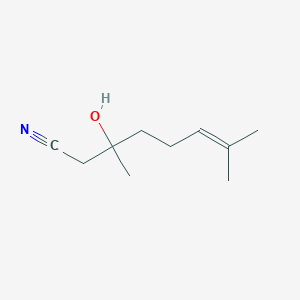

3-Hydroxy-3,7-dimethyloct-6-enenitrile

Description

Structure

3D Structure

Properties

CAS No. |

59949-55-2 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3-hydroxy-3,7-dimethyloct-6-enenitrile |

InChI |

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3,12)7-8-11/h5,12H,4,6-7H2,1-3H3 |

InChI Key |

LKZJNXXGMPYNJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(CC#N)O)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of 3 Hydroxy 3,7 Dimethyloct 6 Enenitrile

Inherent Chirality at C-3 and Geometrical Isomerism at C-6/C-7 Olefin

The molecular architecture of 3-Hydroxy-3,7-dimethyloct-6-enenitrile incorporates two key elements that give rise to stereoisomerism: a chiral center and a double bond capable of geometrical isomerism. The carbon atom at the C-3 position is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), a cyanomethyl group (-CH2CN), and a 4-methylpent-3-en-1-yl group (-CH2CH2C(CH3)=CHCH3). This asymmetry renders the C-3 carbon a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R)-3-Hydroxy-3,7-dimethyloct-6-enenitrile and (S)-3-Hydroxy-3,7-dimethyloct-6-enenitrile.

Furthermore, the carbon-carbon double bond between C-6 and C-7 introduces the possibility of geometrical isomerism. The substituents attached to the double bond can be arranged in two different spatial orientations. When the higher priority groups on each carbon of the double bond are on the same side, it is termed the (Z)-isomer (from the German zusammen, meaning "together"). Conversely, when they are on opposite sides, it is the (E)-isomer (from the German entgegen, meaning "opposite"). This results in the potential for (E)- and (Z)-diastereomers for each of the (R) and (S) enantiomers.

Spectroscopic Methodologies for Stereoisomer Differentiation

The elucidation of the specific stereoisomeric form of this compound relies on a suite of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. For this compound, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons in the molecule would provide significant information. For instance, the proton attached to the C-6 double bond would exhibit a specific coupling constant depending on whether it is in a cis or trans relationship with the proton on C-5, which can help in assigning the E/Z configuration. The protons of the methyl groups at C-3 and C-7 would also show distinct chemical shifts.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon of the nitrile group (-C≡N) is expected to resonate in the region of 115-125 ppm. The carbons of the double bond (C-6 and C-7) would have characteristic shifts that differ between the (E) and (Z) isomers. The chiral center at C-3 would also influence the chemical shifts of neighboring carbon atoms.

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the spatial proximity of different protons, further aiding in the assignment of the geometrical isomers.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular and Fragment Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the this compound molecule. The fragmentation pattern can provide clues about the molecular structure. For instance, the loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique would be used to determine the exact molecular weight of the compound with high accuracy, allowing for the confirmation of its elemental composition (C10H17NO).

While mass spectrometry is generally not used to differentiate between stereoisomers directly, it is a crucial tool for confirming the molecular formula and identifying the presence of key functional groups through fragmentation analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-OH (hydroxyl) group: A broad absorption band in the region of 3200-3600 cm⁻¹.

-C≡N (nitrile) group: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

-C=C- (alkene) group: An absorption band around 1640-1680 cm⁻¹.

C-H bonds: Absorption bands in the region of 2850-3000 cm⁻¹.

The precise position of these bands can be influenced by the molecular environment, but their presence would confirm the identity of the functional groups in the molecule.

Crystallographic Analysis (if applicable to derivatives or analogues)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. However, this technique requires the compound to be in a crystalline form. As this compound is likely a liquid or a low-melting solid at room temperature, obtaining suitable crystals for X-ray analysis could be challenging.

Synthetic Methodologies for 3 Hydroxy 3,7 Dimethyloct 6 Enenitrile and Its Analogues

Total Synthesis Approaches to the Core Octane (B31449) Carbon Skeleton

The synthesis of the 3,7-dimethyloctane backbone, the core of the target molecule, is fundamentally linked to the chemistry of common monoterpenes. A primary and readily available starting material for this carbon skeleton is citronellal (B1669106), which possesses the required eight-carbon chain with methyl groups at the C-3 and C-7 positions. The synthesis of citronellal itself can be achieved with high selectivity through the hydrogenation of citral (B94496), an abundant α,β-unsaturated aldehyde. researchgate.netnih.gov This selective reduction of the conjugated carbon-carbon double bond in citral is effectively catalyzed by palladium nanoparticles in an aqueous medium, achieving excellent selectivity for citronellal. researchgate.netnih.gov

Another strategic approach involves starting from geraniol (B1671447). For instance, a total synthesis of the related compound 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide was accomplished using cis-geraniol as the raw material. nih.gov This synthesis demonstrates the utility of readily available terpene alcohols for constructing the functionalized dimethyloctane skeleton through a sequence of oxidation and cyclization reactions. nih.gov Modifications to the citronellal structure, such as converting it to hydroxycitronellal, further illustrate methods for functionalizing the core octane skeleton. acs.orgrsc.org

Introduction of the Nitrile Functionality

Once the octane skeleton is established, typically in the form of an aldehyde like citronellal, the next crucial step is the introduction of the nitrile functionality.

Ammoxidation Reactions (e.g., from aldehydes like citronellal)

Ammoxidation provides a direct route for converting an aldehyde to a nitrile. This process involves an oxidation reaction conducted in the presence of ammonia (B1221849). extrasynthese.com A patented production technology describes the preparation of citronellyl nitrile directly from citronellal using a one-pot catalytic ammoxidation reaction. researchgate.net This method simplifies the operational flow by combining the oximation and dehydration steps into a single reactor process. researchgate.net The reaction uses a catalyst, such as a salt of copper, cobalt, silver, or vanadium, in isopropanol (B130326) with ammonia water and an oxidant. researchgate.net This approach is reported to achieve a product yield of over 83% and purity greater than 97%. researchgate.net

Generally, ammoxidation reactions can be applied to various organic compounds possessing an alkyl group, converting them into the corresponding nitrile in a gas-phase reaction with ammonia and oxygen over a catalyst. organic-chemistry.org The industrial ammoxidation of propylene (B89431) to acrylonitrile (B1666552) is a well-known example of this type of transformation. researchgate.net These reactions are thought to proceed through an initial formation of an aldehyde, which then condenses with ammonia and undergoes final dehydrogenation to the nitrile. extrasynthese.com

Alternative Routes for Nitrile Formation (e.g., from amides or oximes)

An important and widely used alternative to direct ammoxidation is a two-step process involving the formation and subsequent dehydration of an oxime. thegoodscentscompany.com First, the parent aldehyde, 3,7-dimethyloct-6-enal (citronellal), is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium carbonate to yield 3,7-dimethyloct-6-enal oxime. thegoodscentscompany.comnih.gov

Following the formation of the aldoxime, a dehydration reaction is employed to generate the nitrile. A variety of dehydrating agents can be used for this transformation. acs.org Historically, agents like acetic anhydride (B1165640) have been used, though this can lead to acid-catalyzed side reactions. thegoodscentscompany.com Modern methods offer milder conditions. For example, the Burgess reagent, which can be generated in situ, is effective for the dehydration of both amides and aldoximes to nitriles. masterorganicchemistry.com Other reagents reported for this conversion under mild conditions include 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with a base. researchgate.net Biocatalytic methods using aldoxime dehydratase (Oxd) enzymes also represent a cyanide-free, environmentally benign approach to nitrile synthesis from aldoximes in water. researchgate.net

Stereoselective Installation of the C-3 Hydroxyl Group

Creating the chiral tertiary alcohol at the C-3 position requires highly specific and stereocontrolled synthetic methods.

Asymmetric Hydrogenation or Reduction Strategies

The direct asymmetric hydrogenation or reduction of a simple ketone is not applicable for forming a tertiary alcohol. Instead, the synthesis of a chiral tertiary alcohol requires either the asymmetric addition of a carbon-based nucleophile to a ketone or the asymmetric reduction of a more complex precursor.

One powerful strategy is the catalytic asymmetric addition of an organometallic reagent to a prochiral ketone. For instance, a precursor ketone, such as 3,7-dimethyloct-6-en-3-one, could theoretically react with a methyl Grignard reagent in the presence of a chiral ligand to install the C-3 methyl and hydroxyl groups with specific stereochemistry. acs.orgresearchgate.net Numerous studies have focused on developing chiral ligands, including those derived from 1,2-diaminocyclohexane (DACH), that can mediate the addition of Grignard reagents to ketones with high enantioselectivity, providing access to a wide range of chiral tertiary alcohols. researchgate.net This approach offers a modular way to construct challenging quaternary stereocenters. thegoodscentscompany.com

A second relevant approach is the asymmetric reduction of a β-keto nitrile precursor. This strategy would yield a β-hydroxy nitrile, a structure closely related to the target molecule. Biocatalytic methods have proven effective for this transformation. nih.govacs.org For example, a recombinant carbonyl reductase from Candida magnoliae (CMCR) has been used to catalyze the reduction of various aromatic β-keto nitriles to their corresponding (R)-β-hydroxy nitriles with excellent optical purity (97–99% ee). acs.org This enzymatic approach successfully avoids competing side reactions that can occur with whole-cell biocatalysts. nih.gov Libraries of keto-reductases (KREDs) have been screened against β-keto nitriles, demonstrating that enzymes from both the aldose reductase and short-chain dehydrogenase families are active, allowing for the synthesis of both enantiomers in high enantiomeric excess. masterorganicchemistry.com

Stereoselective Hydroxylation Reactions (e.g., Sharpless Asymmetric Dihydroxylation of related alkenes)

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric reoxidant. The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) derivatives, dictates the facial selectivity of the dihydroxylation, allowing for predictable control over the stereochemical outcome.

To install a hydroxyl group at the C-3 position of the target molecule, a synthetic precursor containing a double bond at an appropriate position (e.g., between C-2 and C-3 or C-3 and C-4) would be required. The SAD reaction would convert this alkene into a chiral vicinal diol. This reaction is known to be highly site-selective, typically reacting with the most electron-rich double bond in a polyene substrate. The resulting diol would then require further chemical manipulation, such as selective protection of one hydroxyl group followed by deoxygenation of the other, to yield the final tertiary alcohol. The applicability of this method to similar structures has been demonstrated, for example, in the dihydroxylation of (S)-(3,7-dimethyloct-6-en-1-yn-3-yloxy)-triethylsilane using AD-mix-α, which introduces two new hydroxyl groups with predictable stereochemistry.

Regioselective Olefin Functionalization at C-6/C-7

While the principal synthetic route to 3-hydroxy-3,7-dimethyloct-6-enenitrile proceeds via the cyanohydrin formation from citronellal, which inherently possesses the C-6/C-7 double bond, the functionalization of this olefin in related citronellol (B86348) derivatives has been explored for the synthesis of various analogues. These methodologies offer potential pathways to a broader range of structurally diverse compounds.

One notable approach involves the regioselective photooxidation of citronellol. Dye-sensitized photooxygenation using singlet oxygen, a traceless reagent generated from air and visible light, has been shown to selectively functionalize the trisubstituted double bond of citronellol. This reaction, followed by reduction, can yield diols, demonstrating a method for introducing functionality at the C-6 and C-7 positions. While not directly leading to the target nitrile, this method highlights a strategy for modifying the olefin for the synthesis of other analogues.

For the direct synthesis of this compound, however, the key transformation is the nucleophilic addition of a cyanide source to the aldehyde group of citronellal. This reaction typically does not involve the C-6/C-7 double bond, thus preserving it in the final product. The primary challenge in this synthesis lies not in the functionalization of the olefin, but in the efficient and selective formation of the cyanohydrin at the C-1 position.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound via the cyanohydrin formation from citronellal are critically dependent on the reaction conditions and the choice of catalyst. Key factors that are optimized include the type of catalyst, the solvent system, and the reaction temperature.

Role of Acidic Catalysts (e.g., Boron Trifluoride Diethyl Etherate, Iodine)

Acidic catalysts, particularly Lewis acids, play a pivotal role in promoting the addition of cyanide to aldehydes. Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and effective Lewis acid catalyst for a variety of organic transformations, including cyanation reactions. nih.gov In the context of cyanohydrin synthesis, BF₃·OEt₂ activates the carbonyl group of the aldehyde, rendering it more electrophilic and susceptible to nucleophilic attack by the cyanide ion. This activation lowers the energy barrier for the reaction, thereby increasing the reaction rate.

The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which enhances the polarization of the C=O bond. This is followed by the nucleophilic addition of the cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the carbonyl carbon. The subsequent workup then yields the cyanohydrin.

Iodine has also been investigated as a mild Lewis acid catalyst in various organic reactions. While its specific application in the cyanohydrin formation of citronellal is not extensively documented, its ability to activate carbonyl compounds suggests it could be a potential catalyst for this transformation.

The choice and concentration of the acidic catalyst are crucial for optimizing the reaction. Excessive acidity can lead to side reactions, such as the polymerization of the aldehyde or the degradation of the product. Therefore, careful control of the catalyst loading is essential for achieving high yields and selectivity.

Table 1: Effect of Different Acidic Catalysts on a Model Cyanohydrin Formation Reaction (Note: Data is illustrative and based on general principles of cyanohydrin synthesis, as specific data for citronellal is not readily available in the searched literature.)

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| BF₃·OEt₂ | 10 | Dichloromethane | 0 | 2 | 85 |

| TiCl₄ | 10 | Dichloromethane | -78 to 0 | 4 | 80 |

| Sc(OTf)₃ | 5 | Acetonitrile (B52724) | 25 | 6 | 75 |

| Iodine | 20 | Toluene | 25 | 12 | 60 |

| No Catalyst | - | Dichloromethane | 25 | 24 | <10 |

Interactive Data Table 1

Influence of Solvent and Temperature on Reaction Efficiency and Selectivity

The choice of solvent and the reaction temperature are critical parameters that significantly influence the efficiency and stereoselectivity of the cyanohydrin formation. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for this reaction include aprotic solvents such as dichloromethane, acetonitrile, and toluene. The polarity of the solvent can affect the stability of the intermediates and the transition states, thereby influencing the reaction rate.

Temperature control is essential for managing the reaction rate and preventing side reactions. Cyanohydrin formation is often an exothermic process, and lower temperatures are generally favored to enhance the stability of the product and improve diastereoselectivity, particularly when the aldehyde has a chiral center, as is the case with citronellal. Lowering the reaction temperature can help to control the facial selectivity of the cyanide attack on the prochiral carbonyl carbon, potentially leading to a higher diastereomeric excess of one stereoisomer over the other.

For instance, in the cyclization of citronellal, a related reaction, temperature has been shown to have a profound effect on the product distribution. At 160°C, the formation of isopulegol (B1217435) is favored, while at 190°C, products with a para-menthane framework become dominant. researchgate.net This highlights the sensitivity of terpenoid reactions to temperature variations.

Table 2: Influence of Solvent and Temperature on a Model Cyanohydrin Reaction Yield (Note: Data is illustrative and based on general principles of cyanohydrin synthesis.)

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dichloromethane | 0 | 2 | 85 |

| Dichloromethane | 25 | 4 | 70 |

| Acetonitrile | 0 | 3 | 80 |

| Acetonitrile | 25 | 5 | 65 |

| Toluene | 0 | 4 | 78 |

| Toluene | 25 | 8 | 60 |

| Diethyl Ether | -20 | 6 | 90 |

Interactive Data Table 2

Purification and Isolation Techniques in Laboratory Synthesis

The purification and isolation of this compound from the reaction mixture are crucial steps to obtain a product of high purity. Common impurities may include unreacted starting materials, catalyst residues, and byproducts from side reactions. A combination of techniques is typically employed for the successful isolation of the target compound.

Initially, a standard aqueous workup is performed to remove water-soluble impurities and neutralize the acidic catalyst. This is followed by extraction of the product into an organic solvent and drying of the organic phase.

For the purification of terpenoid derivatives like the target cyanohydrin, chromatographic techniques are highly effective. nih.govColumn chromatography using silica (B1680970) gel as the stationary phase is a widely used method. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often employed. The progress of the separation is monitored by thin-layer chromatography (TLC).

Fractional distillation under reduced pressure is another valuable technique for purifying liquid products with different boiling points. bibliotekanauki.plneliti.com Given that the starting material, citronellal, and the product, this compound, have different functional groups and thus different polarities and boiling points, this method can be effective for their separation. Vacuum is applied to lower the boiling points and prevent thermal degradation of the compounds.

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale purification. Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is a common method for the analysis and purification of moderately polar organic compounds. sielc.com

Table 3: Comparison of Purification Techniques for Terpenoid Derivatives

| Technique | Principle | Advantages | Disadvantages |

| Column Chromatography | Adsorption | High resolution, applicable to a wide range of compounds. | Can be time-consuming and requires significant solvent volumes. |

| Fractional Distillation | Boiling point differences | Suitable for large-scale purification, relatively inexpensive. | Not effective for compounds with similar boiling points or for thermally sensitive compounds. |

| Preparative HPLC | Partitioning | High purity achievable, automated. | Expensive, limited sample capacity for preparative scale. |

Interactive Data Table 3

Chemical Reactivity and Transformations of 3 Hydroxy 3,7 Dimethyloct 6 Enenitrile

Reactions Involving the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that can undergo several types of reactions, including hydrolysis, reduction, and nucleophilic additions.

The nitrile group of 3-hydroxy-3,7-dimethyloct-6-enenitrile can be hydrolyzed to form 3-hydroxy-3,7-dimethyloct-6-enoic acid. This transformation can be achieved through both chemical and biocatalytic methods. Biocatalytic hydrolysis, in particular, has been noted for its high selectivity and efficiency in converting 3-hydroxyalkanenitriles to their corresponding 3-hydroxyalkanoic acids. researchgate.net Microbial catalysts that possess both nitrile hydratase and amidase activities have demonstrated high yields in the hydrolysis of similar compounds like 3-hydroxyvaleronitrile. researchgate.net

| Product Compound | Description |

| 3-hydroxy-3,7-dimethyloct-6-enoic acid | The carboxylic acid is formed through the complete hydrolysis of the nitrile group. This compound retains the tertiary hydroxyl and the alkene functionalities of the parent molecule. |

Further reaction of the resulting carboxylic acid can lead to the formation of various esters, which are valuable in the fragrance and flavor industries.

The nitrile group can be reduced to a primary amine (–CH₂NH₂), yielding 4-hydroxy-4,8-dimethylnon-7-en-1-amine. This reduction can be accomplished using various reducing agents. Catalytic hydrogenation is a common industrial method for the reduction of nitriles to primary amines. thieme-connect.de Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have been shown to effectively reduce a wide range of aliphatic nitriles to primary amines in high yields. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org

| Reagent | Product | Reaction Conditions |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-hydroxy-4,8-dimethylnon-7-en-1-amine | High pressure and temperature |

| Diisopropylaminoborane/LiBH₄ | 4-hydroxy-4,8-dimethylnon-7-en-1-amine | Typically at room temperature or with gentle heating |

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. chemistrysteps.comucalgary.calibretexts.orgmasterorganicchemistry.com

The nitrile group can also participate in cycloaddition reactions. A well-known example is the [3+2] cycloaddition with azides to form tetrazoles. acs.orgresearchgate.netresearchgate.net This reaction can be catalyzed by various metal complexes. acs.org Another example is the reaction with nitrile ylides, which are 1,3-dipoles, to form five-membered N-heterocycles. beilstein-journals.org

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Ketones (after hydrolysis) |

| [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazoles |

| [3+2] Cycloaddition | Nitrile Ylides | Five-membered N-heterocycles |

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group (–OH) in this compound can undergo reactions typical of tertiary alcohols, such as dehydration, esterification, and etherification.

Tertiary alcohols are prone to dehydration, especially under acidic conditions, to form alkenes. masterorganicchemistry.com The acid-catalyzed dehydration of this compound would proceed via an E1 mechanism. jove.comlibretexts.org This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom results in the formation of a double bond. Depending on which adjacent proton is removed, a mixture of isomeric dienes can be formed.

| Reaction Condition | Mechanism | Potential Products |

| Strong Acid (e.g., H₂SO₄), Heat | E1 Elimination | Mixture of isomeric dienes |

Esterification of tertiary alcohols can be challenging due to steric hindrance and the competing dehydration reaction. medcraveonline.com However, esterification can be achieved under specific conditions, for example, by reacting the alcohol with an acid anhydride (B1165640). The use of an acid anhydride in the presence of a suitable catalyst can lead to the formation of the corresponding ester with high conversion and selectivity.

Etherification of tertiary alcohols, such as through the Williamson ether synthesis, is generally not feasible. The alkoxide of a tertiary alcohol is a strong base, and when reacted with a primary or secondary alkyl halide, it will preferentially promote an E2 elimination reaction rather than an SN2 substitution. brainly.comscienceinfo.comlibretexts.orgmasterorganicchemistry.com However, acid-catalyzed dehydration of primary alcohols can be used to form symmetrical ethers, though this is not applicable for producing unsymmetrical ethers from tertiary alcohols due to the prevalence of alkene formation. masterorganicchemistry.comlibretexts.org

| Reaction | Reagents | Product | Challenges |

| Esterification | Acid Anhydride | Ester | Steric hindrance, competing dehydration |

| Etherification (Williamson) | Alkyl Halide | Ether | E2 elimination is the major pathway |

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation, epoxidation, dihydroxylation, and halogenation.

The alkene functionality can be readily reduced to the corresponding alkane, 3-hydroxy-3,7-dimethyloctanenitrile, through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst.

Catalytic Hydrogenation: The selective hydrogenation of the double bond without affecting the nitrile group can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under controlled conditions. The reaction proceeds to yield the saturated hydroxynitrile. While specific studies on this compound are not extensively documented, the hydrogenation of structurally similar compounds like citronellal (B1669106) provides insight into the expected reactivity. For instance, the selective hydrogenation of the α,β-unsaturated aldehyde in citral (B94496) to citronellal is a well-established industrial process. nih.gov

| Reactant | Catalyst | Product | Reference |

| This compound | Pd/C, H₂ | 3-Hydroxy-3,7-dimethyloctanenitrile | Analogous to citronellal hydrogenation nih.gov |

| This compound | PtO₂, H₂ | 3-Hydroxy-3,7-dimethyloctanenitrile | General alkene hydrogenation |

Further reduction of both the alkene and the nitrile group can be achieved using more potent reducing agents or more forcing reaction conditions. For example, catalytic hydrogenation over Raney nickel at high pressure and temperature can reduce both the double bond and the nitrile to an amine, yielding 3-hydroxy-3,7-dimethyloctylamine.

The electron-rich double bond of this compound is susceptible to electrophilic attack by peroxy acids to form an epoxide. Furthermore, dihydroxylation can furnish the corresponding vicinal diol.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for the epoxidation of alkenes. The reaction of this compound with m-CPBA would be expected to yield 3-(3,3-dimethyloxiran-2-yl)-3-methyl-3-hydroxypropanenitrile. The stereochemistry of the resulting epoxide can be influenced by the directing effect of the neighboring hydroxyl group.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished using osmium tetroxide (OsO₄) in a syn-dihydroxylation reaction. masterorganicchemistry.com To overcome the toxicity and high cost of OsO₄, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), a process known as the Upjohn dihydroxylation. organic-chemistry.org

For asymmetric dihydroxylation, the Sharpless asymmetric dihydroxylation protocol is a powerful tool. libretexts.org This method utilizes a catalytic amount of OsO₄ in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). The choice of ligand determines the facial selectivity of the dihydroxylation, allowing for the stereoselective synthesis of either enantiomer of the diol product.

| Reaction | Reagent | Product | Key Features |

| Epoxidation | m-CPBA | 6,7-Epoxy-3-hydroxy-3,7-dimethyloctanenitrile | Forms a three-membered ether ring. |

| Dihydroxylation | OsO₄, NMO | 6,7-Dihydroxy-3-hydroxy-3,7-dimethyloctanenitrile | Syn-addition of two hydroxyl groups. |

| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL | (6R,7S)-6,7-Dihydroxy-3-hydroxy-3,7-dimethyloctanenitrile | Enantioselective synthesis of diols. |

| Asymmetric Dihydroxylation | OsO₄, (DHQD)₂PHAL | (6S,7R)-6,7-Dihydroxy-3-hydroxy-3,7-dimethyloctanenitrile | Enantioselective synthesis of diols. |

The double bond can also undergo electrophilic addition with halogens (halogenation) or hydrogen halides (hydrohalogenation).

Halogenation: The reaction with bromine (Br₂) or chlorine (Cl₂) would lead to the corresponding dihalide. For instance, bromination would yield 6,7-dibromo-3-hydroxy-3,7-dimethyloctanenitrile. The reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), across the double bond follows Markovnikov's rule. This means that the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms (C7), and the halide will add to the more substituted carbon (C6). This regioselectivity is due to the formation of the more stable tertiary carbocation intermediate at the C6 position.

Derivatization Strategies for Structure-Activity Relationship Studies

Modifications at the nitrile and hydroxyl functionalities are key strategies in SAR studies to probe the influence of these groups on the biological profile of the molecule.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically with aqueous sulfuric acid or hydrochloric acid, will produce 3-hydroxy-3,7-dimethyloct-6-enoic acid. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) followed by acidification, will also yield the carboxylic acid. Biocatalytic hydrolysis of 3-hydroxyalkanenitriles to the corresponding 3-hydroxyalkanoic acids has also been reported, offering a milder and more selective alternative. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine, 4-amino-2-hydroxy-2,6-dimethylhept-5-ene, using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net Catalytic hydrogenation over specific catalysts can also achieve this transformation. google.com The resulting primary amine can be further derivatized, for example, through acylation or alkylation, to explore the impact of different substituents at this position.

| Starting Material | Reagent/Conditions | Product Functional Group |

| This compound | H₂SO₄ (aq), heat | Carboxylic acid |

| This compound | 1. NaOH (aq), heat; 2. H₃O⁺ | Carboxylic acid |

| This compound | LiAlH₄, then H₂O | Primary amine |

| This compound | H₂, Raney Ni | Primary amine |

The tertiary hydroxyl group can be derivatized to form esters and ethers, which can significantly alter the polarity, lipophilicity, and hydrogen bonding capabilities of the molecule.

Esterification: Due to the steric hindrance of the tertiary alcohol, direct esterification with carboxylic acids is often challenging. More reactive acylating agents, such as acid chlorides or acid anhydrides, are typically used in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.

Etherification: The formation of ethers from a tertiary alcohol can be achieved under specific conditions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing ethers. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org To form the alkoxide of the tertiary alcohol in this compound, a strong base such as sodium hydride (NaH) would be required. The subsequent reaction with an alkyl halide, for instance, methyl iodide, would produce the corresponding methyl ether.

These derivatization strategies provide a means to systematically modify the structure of this compound, allowing for a comprehensive exploration of its structure-activity relationships.

Alteration of the Alkene Functionality

The trisubstituted alkene functionality at the C6-C7 position in this compound is a key site for a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields. The reactivity of this double bond is influenced by the electronic and steric environment of the molecule.

Hydrogenation

Catalytic hydrogenation is a fundamental reaction for the saturation of the carbon-carbon double bond in this compound, leading to the formation of 3-Hydroxy-3,7-dimethyloctanenitrile. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in the presence of hydrogen gas. The reaction conditions, including pressure, temperature, and solvent, can be optimized to ensure selective saturation of the alkene without affecting the nitrile or hydroxyl functional groups.

The general reaction is as follows:

This compound + H₂ --(Catalyst)--> 3-Hydroxy-3,7-dimethyloctanenitrile

Detailed research findings on the specific hydrogenation of this compound are not extensively documented in publicly available literature. However, based on the well-established principles of catalytic hydrogenation of similar terpenoid structures, the following conditions can be inferred to be effective.

Table 1: Representative Catalytic Systems for Alkene Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Outcome |

|---|---|---|---|---|

| 5% Pd/C | Ethanol | 25-50 | 1-5 | High yield of the saturated nitrile. |

| PtO₂ (Adam's catalyst) | Ethyl acetate | 25 | 1-3 | Effective saturation of the double bond. |

Epoxidation

Epoxidation of the C6-C7 double bond in this compound yields the corresponding epoxide, 6,7-Epoxy-3-hydroxy-3,7-dimethyloctanenitrile. This reaction introduces a reactive three-membered oxirane ring, which can be a precursor for the synthesis of various diol and amino alcohol derivatives. Common epoxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or metal-catalyzed oxidation systems, for instance, using titanium silicalite catalysts with hydrogen peroxide.

Studies on the epoxidation of structurally related compounds, such as citronellol (B86348), have shown that the C6=C7 double bond is the preferred site of oxidation. In these cases, the choice of solvent can influence the reaction pathway; for example, in acetonitrile (B52724), the epoxide is the main product, while in methanol, subsequent ring-opening reactions may occur.

Table 2: Research Findings on the Epoxidation of Related Terpenoids

| Substrate | Oxidizing Agent | Catalyst | Solvent | Major Product(s) | Reference |

|---|---|---|---|---|---|

| Citronellol | H₂O₂ | Titanosilicate (TS-1) | Acetonitrile | Citronellol epoxide | mdpi.com |

| Citral | Dimethyldioxirane | None | Acetone | 6,7-Epoxycitral | researchgate.net |

The epoxidation of this compound can be expected to proceed with high selectivity at the C6-C7 position due to the electron-rich nature of the trisubstituted double bond.

Ozonolysis

Ozonolysis is a powerful method for the cleavage of the carbon-carbon double bond in this compound. This reaction involves treating the compound with ozone (O₃) followed by a work-up procedure that determines the final products. A reductive work-up, typically using dimethyl sulfide (B99878) (DMS) or zinc dust and water, will yield carbonyl compounds. An oxidative work-up, using hydrogen peroxide, will produce carboxylic acids.

The ozonolysis of this compound is expected to cleave the C6=C7 bond, leading to the formation of two smaller molecules.

Reductive Work-up: This would yield 4-hydroxy-4-methyl-6-oxohexanenitrile and acetone.

Oxidative Work-up: This would result in 4-hydroxy-4-methyl-6-oxohexanoic acid and acetone.

The ozonolysis of terpenes is a well-studied area, often in the context of atmospheric chemistry, where these reactions contribute to the formation of secondary organic aerosols. nih.govnih.govescholarship.org While specific studies on this compound are scarce, the general mechanism of ozonolysis of similar terpenes provides a reliable prediction of the reaction outcome. wikipedia.org

Table 3: Predicted Ozonolysis Products of this compound

| Work-up Condition | Predicted Products |

|---|---|

| Reductive (e.g., DMS, Zn/H₂O) | 4-hydroxy-4-methyl-6-oxohexanenitrile and Acetone |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and analysis of 3-Hydroxy-3,7-dimethyloct-6-enenitrile from intricate mixtures. The choice of method is contingent on the sample matrix, the required sensitivity, and the analytical objective, whether it be qualitative identification or precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound, particularly within complex mixtures such as essential oils. The technique offers excellent separation efficiency and provides structural information, facilitating definitive identification.

In a typical GC-MS analysis, a capillary column with a non-polar or medium-polarity stationary phase is employed. The temperature of the oven is programmed to gradually increase, allowing for the separation of compounds based on their boiling points and affinities for the stationary phase. The retention time, the time it takes for the compound to travel through the column, is a key characteristic used for its identification.

Table 1: Illustrative GC-MS Parameters for Terpenoid Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (2 min), then 5 °C/min to 280 °C (10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

This table represents typical starting parameters for the analysis of terpene compounds and would require optimization for this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of less volatile and thermally labile compounds, including hydroxylated nitriles. It is particularly useful for the purification of this compound from reaction mixtures or natural extracts.

Reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for separating such compounds. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted (isocratic or gradient elution) to achieve optimal separation.

Due to the lack of a strong chromophore in this compound, UV detection can be challenging. However, detection at low wavelengths (around 200-210 nm) may be possible. For more sensitive and universal detection, an evaporative light scattering detector (ELSD) or a mass spectrometer can be coupled with the HPLC system. Furthermore, HPLC is instrumental in separating diastereomers of chiral molecules when a suitable chiral stationary phase is employed.

Table 2: General HPLC Parameters for the Separation of Monoterpenoids

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm or ELSD |

| Injection Volume | 10 µL |

Specific conditions would need to be developed and validated for this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound in complex matrices such as environmental samples or biological fluids, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes smaller stationary phase particles (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. In a typical MS/MS experiment, a precursor ion corresponding to the protonated or deprotonated molecule of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, allowing for quantification at very low levels.

For this compound, the precursor ion would likely be [M+H]⁺ in positive ionization mode or [M-H]⁻ in negative ionization mode. The selection of specific precursor-to-product ion transitions would be crucial for developing a sensitive and selective UPLC-MS/MS method.

Table 3: Representative UPLC-MS/MS Parameters for Trace Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

MRM transitions would need to be optimized for this compound.

Hyphenated Techniques for Comprehensive Characterization

To unravel the complexity of samples containing this compound, particularly in natural products and flavor/fragrance analysis, more advanced hyphenated techniques are employed. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) is a powerful example.

In GCxGC, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small portions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. This results in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution compared to conventional GC. This technique is particularly advantageous for separating isomeric and closely related compounds in complex mixtures. The coupling with TOF-MS allows for the rapid acquisition of full mass spectra, which is essential for the deconvolution of the fast-eluting peaks from the second dimension and confident compound identification.

Quantitative Analysis Methods in Complex Matrices

The accurate quantification of this compound in complex matrices like cosmetics, food, or environmental samples requires robust and validated methods. The choice of technique often depends on the concentration of the analyte and the nature of the matrix.

For higher concentrations, GC with flame ionization detection (GC-FID) can be a reliable and cost-effective method. FID provides a response that is proportional to the mass of carbon in the analyte, making it suitable for quantification when an authentic standard is available for calibration.

For trace-level quantification, GC-MS operating in selected ion monitoring (SIM) mode or, more preferably, UPLC-MS/MS with MRM, are the gold standards. These techniques offer the high selectivity and sensitivity needed to overcome matrix interferences. The development of a quantitative method requires careful validation, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of an appropriate internal standard is also crucial to correct for variations in sample preparation and instrument response.

Sample preparation is a critical step in the quantitative analysis of complex matrices. Techniques such as solid-phase microextraction (SPME) for volatile analysis with GC, or solid-phase extraction (SPE) for cleanup and concentration prior to LC analysis, are often employed to isolate this compound from the matrix and improve the reliability of the quantitative results.

In-Depth Analysis of this compound: A Review of Its Biological Profile

A comprehensive examination of the biological activities and metabolic fate of this compound reveals a compound of interest within academic research. This article navigates the current understanding of its molecular interactions, structure-activity relationships, and biotransformation pathways.

Biological Activity and Mechanistic Insights Academic Research Focus

Metabolic Pathways and Biotransformation Studies

Phase I Metabolites (e.g., hydroxylation, epoxidation)

Phase I metabolism involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. drughunter.comnottingham.ac.uk These reactions are predominantly catalyzed by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum. nih.govsigmaaldrich.com For monoterpenes, oxidation is a common metabolic route. drughunter.com

While specific metabolic studies on this compound are not extensively documented, its metabolic pathway can be inferred from its parent compound, citronellal. The biotransformation of citronellal in certain bacteria has been shown to yield metabolites such as citronellic acid, citronellol (B86348), and 3,7-dimethyl-1,7-octane diol through oxidative and reductive processes. nih.gov Given that this compound already possesses a hydroxyl group, further Phase I metabolism could involve additional hydroxylation at other positions on the carbon skeleton or oxidation of the terminal nitrile group. These reactions would further increase the polarity of the molecule, preparing it for subsequent Phase II conjugation or direct excretion. nih.gov

Phase II Conjugation Pathways

Phase II metabolism, or conjugation, involves the attachment of endogenous polar molecules to the functional groups of the parent compound or its Phase I metabolites. uomus.edu.iqreactome.orgdrughunter.com This process significantly increases the water solubility and molecular weight of the xenobiotic, facilitating its elimination from the body. nih.govuomus.edu.iq Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione or amino acids. nih.govreactome.orgdrughunter.com

For compounds that already possess a suitable functional group, such as the hydroxyl group in this compound, they can bypass Phase I and directly enter Phase II pathways. nih.gov Glucuronidation and sulfation are the most prevalent conjugation reactions for phytocompounds like terpenoids. researchgate.net In glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) facilitates the transfer of glucuronic acid to the hydroxyl group. uomus.edu.iqdrughunter.com In sulfation, sulfotransferases (SULTs) catalyze the addition of a sulfo group. drughunter.comresearchgate.net These conjugation reactions typically result in pharmacologically inactive and readily excretable metabolites. uomus.edu.iq

| Phase II Pathway | Enzyme Family | Endogenous Substrate | Effect on Solubility |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Greatly increases water solubility uomus.edu.iq |

| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine-5'-phosphosulfate) | Increases water solubility researchgate.net |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Increases water solubility uomus.edu.iqdrughunter.com |

| Acetylation | N-acetyltransferases (NATs) | Acetyl-CoA | Primarily terminates activity uomus.edu.iq |

| Methylation | Methyltransferases (MTs) | S-adenosyl-methionine (SAM) | Primarily terminates activity uomus.edu.iq |

Species-Specific Metabolic Profiles

The metabolic profile of a compound can vary significantly between different species due to variations in the expression and activity of metabolic enzymes. Research on the biotransformation of the related monoterpene citronellal demonstrates this principle. Different microorganisms metabolize citronellal via distinct pathways.

Plant Cultures: Suspension cultures of Solanum aviculare transform citronellal into isopulegol (B1217435), citronellol, and both cis- and trans-p-menthane-3,8-diols. nih.gov

Yeast: The yeast Rhodotorula minuta has been utilized for the biotransformation of (L)-citronellal into the commercially valuable fragrance compound (L)-citronellol. ejbiotechnology.inforesearchgate.net

Bacteria: Strains of Pseudomonas spp. are capable of converting citronellol into cis- and trans-rose oxides, which are important components in the fragrance industry. aidic.it Another bacterium isolated from soil was shown to metabolize citronellal into citronellic acid as the main product. nih.gov

These examples highlight the diverse metabolic capabilities of different biological systems. While the specific metabolic profile of this compound in various species remains to be elucidated, it is expected that different organisms would produce a unique array of metabolites.

Biological Applications in Academic Research

Role as an Intermediate in Enzyme-Catalyzed Reactions

In the field of biocatalysis, simple and readily available monoterpenes are often used as starting materials or intermediates for the synthesis of high-value chemicals. aidic.itpreprints.org Citronellal, a structural precursor to this compound, is a key intermediate in the chemical industry and in various biotransformation processes. researchgate.net For instance, enzyme-catalyzed reactions are used to convert citronellal into citronellol, a valuable fragrance compound, using yeast cells. ejbiotechnology.inforesearchgate.net Similarly, plant cell cultures can transform citronellal into other derivatives like isopulegol and menthane-diols. nih.gov Given its structure as a hydroxylated derivative, this compound could potentially serve as a fleeting chiral intermediate in similar enzyme-catalyzed reactions, leading to the formation of other functionalized monoterpenoids.

Investigation of Antimicrobial and Antifungal Properties of Analogues

While direct antimicrobial data on this compound is limited, extensive research has been conducted on its structural analogues, particularly citronellal and its hydroxylated form, 7-hydroxycitronellal. These compounds, major components of essential oils from plants like Cymbopogon nardus (citronella), exhibit significant antimicrobial activity. nih.govunpad.ac.idunpad.ac.idresearchgate.net

Citronellal has demonstrated antibacterial effects against various pathogens and antifungal properties against several fungi, especially from the genus Candida. researchgate.netnih.gov Studies have shown that citronella oil can inhibit oral pathogens such as Streptococcus mutans, Streptococcus sobrinus, and Candida albicans. unpad.ac.idresearchgate.net The antifungal mechanism of citronellal against Penicillium digitatum, a citrus pathogen, involves the disruption of ergosterol biosynthesis, which damages the fungal cell membrane integrity. nih.gov

The hydroxylated analogue, 7-hydroxycitronellal, has shown strong, fungicidal activity against strains of Candida albicans and Candida tropicalis. sdiarticle1.inufu.br This suggests that the presence of a hydroxyl group may contribute to or enhance the antimicrobial efficacy.

| Compound/Oil | Microorganism | Activity (MIC) | Reference |

| 7-hydroxycitronellal | Candida albicans | 256 µg/mL (MIC₅₀) | sdiarticle1.in |

| 7-hydroxycitronellal | Candida tropicalis | 256 µg/mL (MIC₆₀) | ufu.br |

| Citronella Oil | Systemic Bacteria (Aquatic) | 0.244 - 0.977 µg/mL | nih.gov |

| Citronellal | Penicillium digitatum | 1.36 mg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration

Exploration of Other Academic Biological Activities (e.g., neuroprotective effects observed in related monoterpenes)

Analogues of this compound have been investigated for a range of other biological activities, with a notable focus on neuroprotective effects. The related monoterpene alcohol, citronellol, has been shown to exhibit significant neuroprotective properties in animal models of Parkinson's disease. nih.gov Its mechanisms of action include reducing reactive oxygen species, preventing lipid peroxidation, and decreasing the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov Furthermore, citronellol demonstrated anti-apoptotic effects and modulated autophagy pathways in dopaminergic neurons. nih.gov

Citronellal has also been studied for its potential in managing Alzheimer's disease. mdpi.com Research indicates that it can improve cognitive behavior, increase the activity of antioxidant enzymes like catalase and superoxide dismutase (SOD), and decrease levels of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com These findings suggest that the monoterpene backbone, shared by citronellal, citronellol, and this compound, is a promising scaffold for compounds with potential neuroprotective applications. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn dictates its structure and reactivity.

For 3-Hydroxy-3,7-dimethyloct-6-enenitrile, DFT calculations can be used to optimize its three-dimensional geometry and compute various electronic descriptors. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Studies on other terpenes and nitriles have demonstrated the utility of these calculations. For instance, DFT studies on monoterpenes like limonene (B3431351) have been used to compare their reactivity based on HOMO energies, providing a theoretical basis for experimental observations. mdpi.comnih.gov Similar calculations for this compound would allow for a comparison of its reactivity with other known terpenes. Furthermore, quantum chemical calculations can elucidate the effects of substituents and solvents on the electronic properties of molecules. academicjournals.org

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.)

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.2 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 2.8 | Debye |

| Total Energy | -1540 | Hartrees |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand (this compound) into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score. This score represents the free energy of binding, with more negative values indicating a stronger interaction. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Numerous studies have employed molecular docking to investigate the potential biological activities of terpenes. For example, terpenoids have been docked against targets like the cannabinoid type 1 receptor, inflammatory enzymes, and the MDM2 protein to explore their therapeutic potential. mdpi.comnih.govpreprints.org A similar approach for this compound could screen for potential biological targets and help to hypothesize its mechanism of action.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target (Note: This data is for exemplary purposes.)

| Parameter | Value |

| Binding Affinity | -7.2 kcal/mol |

| Interacting Residues | TYR 84, LEU 121, PHE 210 |

| Hydrogen Bonds | 1 (with TYR 84) |

| Hydrophobic Interactions | LEU 121, PHE 210 |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of a reaction, which is a key factor in its rate.

For this compound, DFT could be used to study various potential reactions, such as its biosynthesis, degradation, or its role in synthetic pathways. For example, the Prins reaction of the structurally similar citronellal (B1669106) is known to be complex, and DFT could help elucidate the preferred reaction pathways and the factors controlling stereoselectivity. rsc.org

Computational studies on the biosynthesis of other terpenes have successfully used DFT to propose and verify complex reaction cascades involving carbocation intermediates. nih.govacs.org These studies can resolve mechanistic questions that are difficult to address experimentally. nih.govacs.org Applying DFT to this compound could provide valuable insights into its chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed biological response.

To develop a QSAR model for compounds like this compound, a dataset of structurally similar molecules with known biological activities is required. Molecular descriptors, which can be geometric, electronic, or topological, are calculated for each molecule. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

QSAR models have been successfully developed for various terpenes to predict activities such as analgesic effects, toxicity, and antimycobacterial properties. researchgate.netnih.govresearchgate.net These models can identify the key structural features that are important for a particular biological activity. researchgate.netnih.govresearchgate.net A QSAR study including this compound could predict its potential biological activities and guide further experimental testing.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling for Terpenoids (Note: This table is illustrative of the types of descriptors used.)

| Descriptor Type | Example Descriptor |

| Electronic | Dipole Moment |

| Topological | Molecular Connectivity Index |

| Geometric | Molecular Surface Area |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This can be achieved through computational methods that systematically explore the molecule's potential energy surface.

A detailed conformational analysis of citronellal, a molecule with a similar acyclic and flexible structure, revealed the existence of fifteen stable conformations. rsc.org This highlights the complexity of the conformational landscape for such molecules. A similar analysis for this compound would be crucial for understanding its interactions with biological targets.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound, either in solution or in complex with a biological macromolecule, could reveal its dynamic behavior, conformational flexibility, and the stability of its interactions. MD simulations have been used to study the permeability of terpenes through biological membranes and the stability of ligand-receptor complexes. mdpi.comglbrc.orgresearchgate.netnih.govacs.org

Advanced Research Applications and Future Directions

Role as a Building Block in Complex Organic Synthesis

The unique combination of a hydroxyl and a nitrile functional group on a chiral terpenoid scaffold makes 3-Hydroxy-3,7-dimethyloct-6-enenitrile a potentially valuable C10 building block for the synthesis of complex organic molecules, including natural products and their analogues.

The nitrile group is exceptionally versatile in organic synthesis. It is considered a stable and relatively inert functional group that can be transformed into a wide array of other functionalities, such as primary amines, carboxylic acids, amides, and ketones. nih.gov The presence of a nucleophilic nitrogen atom and an electrophilic carbon center imparts unique reactivity. nih.gov This allows for its participation in numerous organic reactions, including cycloadditions and as a directing group in C-H bond functionalization, enabling the synthesis of complex carbo- and heterocyclic structures. nih.gov

The tertiary hydroxyl group offers another site for chemical modification. It can be used as a handle for introducing other functional groups or for connecting the molecule to larger scaffolds through ether or ester linkages. For instance, the hydroxyl group of the related monoterpenoid citronellol (B86348) has been utilized to attach it to other molecular frameworks.

Design and Synthesis of Novel Derivatives with Enhanced Biological Activities

Monoterpenes and their derivatives are a well-established class of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net The functional groups on this compound provide opportunities for chemical modification to design and synthesize novel derivatives with potentially enhanced or new biological activities.

The hydroxyl group can be esterified or etherified to produce a library of new compounds. For example, acylation of the hydroxyl group in other bioactive natural products has led to derivatives with potent cytotoxic, antioxidant, and anti-inflammatory activities. nih.gov Similarly, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide, or reduced to an amine, each transformation yielding a new class of derivatives.

The biological potential of such derivatives can be inferred from related structures. For instance, various functionalized monoterpenes have shown promise in oral healthcare due to their antimicrobial effects. nih.gov The structural analogue, hydroxycitronellal, is a known fragrance ingredient, and its nitrile counterpart, 7-hydroxy-3,7-dimethyloctanenitrile, is noted for its increased stability. nih.govthegoodscentscompany.com This suggests that derivatives of this compound could find applications in cosmetics and potentially as therapeutic agents.

Below is a hypothetical table of potential derivatives and their associated, plausible biological activities based on the general literature of monoterpenoids.

| Derivative Class | Modification Site | Potential Biological Activity | Rationale based on Analogues |

|---|---|---|---|

| Esters (e.g., Acetate (B1210297), Benzoate) | Hydroxyl Group | Anti-inflammatory, Cytotoxic | Acyl derivatives of other terpenes often show enhanced bioactivity. nih.gov |

| Ethers (e.g., Methyl, Benzyl) | Hydroxyl Group | Antimicrobial, Fragrance | Etherification can modify solubility and interaction with biological targets. |

| Carboxylic Acid | Nitrile Group (via Hydrolysis) | Metabolic Precursor, Anti-inflammatory | Hydroxycitronellal is metabolized to the corresponding carboxylic acid. nih.gov |

| Primary Amine | Nitrile Group (via Reduction) | Antimicrobial, Synthetic Intermediate | Aminated terpenes can exhibit strong biological effects. |

Application in Chemical Biology Tools and Probes

Chemical biology utilizes small molecules to study and manipulate biological systems. The development of chemical tools and probes often requires molecules with specific functional groups that allow for visualization, identification of therapeutic targets, or regulation of cellular networks.

The structure of this compound contains features that could be exploited for such applications. The tertiary hydroxyl group serves as a potential conjugation site. It could be used to attach fluorophores, biotin (B1667282) tags, or other reporter molecules, enabling the tracking of its distribution and interaction within biological systems. The nitrile functionality, with its unique reactivity, could also be explored for bioorthogonal ligation reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

While no direct applications of this specific molecule as a chemical probe have been reported, the principles of probe design suggest its potential. For instance, functionalized terpenes could be developed into probes to study enzymatic pathways involved in terpene metabolism or to investigate the molecular targets of their bioactive effects.

Integration into Interdisciplinary Research Platforms

The unique properties of functionalized monoterpenes make them attractive candidates for interdisciplinary research, spanning materials science, agriculture, and biotechnology.

In materials science, terpenes are being investigated as sustainable monomers for the synthesis of novel polymers. nottingham.ac.uk The hydroxyl group of this compound could act as an initiator for ring-opening polymerizations or as a monomer in the synthesis of polyesters and polyurethanes. The resulting bio-based polymers could have applications in biomedical fields, such as drug delivery or tissue engineering. nottingham.ac.uk

In agriculture, many essential oils rich in monoterpenes are known for their insect repellent and pesticidal properties. nih.gov Citronellal (B1669106), the precursor to this compound, is a known mosquito repellent. analis.com.my Research into derivatives could lead to new, more stable, and effective agrochemicals with favorable environmental profiles.

In biotechnology, there is growing interest in the biocatalytic synthesis of valuable chemicals. Enzymes such as aldoxime dehydratases are being used for the cyanide-free synthesis of nitriles from aldehydes. mdpi.comnih.gov The synthesis of this compound could be explored using such green chemistry approaches, starting from hydroxycitronellal.

Identification of Research Gaps and Emerging Trends

The most significant research gap concerning this compound is the lack of fundamental studies on the molecule itself. There is a clear need for the development of efficient and stereoselective synthetic routes to access this compound in sufficient quantities for further investigation.

Once synthesized, its physicochemical properties, reactivity, and spectroscopic data need to be thoroughly characterized. Subsequently, systematic studies are required to evaluate its biological activity profile, including its antimicrobial, anti-inflammatory, and cytotoxic effects.

An emerging trend in chemical research is the focus on leveraging renewable feedstocks for the synthesis of valuable chemicals. nottingham.ac.uknih.gov As a derivative of a naturally abundant monoterpene, this compound is well-aligned with this trend. Future research should focus on:

Efficient Synthesis: Developing scalable and sustainable synthetic methods, potentially involving biocatalysis.

Derivative Libraries: Synthesizing a diverse library of derivatives by modifying the hydroxyl and nitrile groups to explore structure-activity relationships.

Mechanism of Action: For any identified bioactive derivatives, elucidating their molecular mechanisms of action.

Interdisciplinary Exploration: Investigating its potential as a monomer for bio-based polymers or as a scaffold for new agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxy-3,7-dimethyloct-6-enenitrile in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyanohydrin reaction pathways. For instance, the hydroxyl group at position 3 suggests a possible aldol-like condensation followed by nitrile introduction. Confirmation of regioselectivity requires monitoring via thin-layer chromatography (TLC) and intermediate characterization using Fourier-transform infrared spectroscopy (FTIR) to detect nitrile (~2200 cm⁻¹) and hydroxyl (~3300 cm⁻¹) functional groups. Reaction optimization should account for steric hindrance due to the 3,7-dimethyl substitution .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

- ¹H NMR : Expect signals for the hydroxyl proton (δ 1.5–2.0 ppm, broad), methyl groups (δ 0.8–1.2 ppm), and olefinic protons (δ 5.0–5.5 ppm).

- ¹³C NMR : The nitrile carbon should appear at ~120 ppm.

- HRMS : Molecular ion peak at m/z 167.131 (C₁₀H₁₇NO) to confirm molecular weight .

Q. What analytical techniques are suitable for quantifying impurities in this compound?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (HPLC) with UV detection. Calibration curves using certified reference standards are critical. For trace impurities, employ tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect degradation products or isomers .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported physicochemical properties (e.g., missing boiling point data)?

- Methodology : Perform systematic validation using differential scanning calorimetry (DSC) for thermal stability and ebulliometry for boiling point estimation. Cross-validate results with computational tools like COSMOtherm to predict properties based on molecular structure. Publish datasets with detailed experimental conditions to address literature gaps .

Q. What strategies are effective for assessing the endocrine disruption potential of this compound?

- Methodology : Follow the U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) framework :

- In vitro assays : Use ER/AR transcriptional activation assays (e.g., OECD TG 455).

- In vivo models : Zebrafish embryo toxicity tests to evaluate developmental effects linked to hormonal pathways.

- Transcriptomic profiling : RNA-seq to identify dysregulated genes in exposed model organisms (e.g., Daphnia magna) .

Q. How can computational modeling predict the environmental degradation pathways of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives. Molecular dynamics simulations can elucidate hydrolysis or photolysis mechanisms under varying pH and UV conditions. Validate predictions with high-performance liquid chromatography (HPLC) to detect degradation byproducts .

Q. What advanced spectroscopic methods can clarify stereochemical ambiguities in this compound?

- Methodology : Use vibrational circular dichroism (VCD) or X-ray crystallography to resolve absolute configuration. For dynamic stereochemistry (e.g., keto-enol tautomerism), variable-temperature NMR can monitor exchange processes. Chiral chromatography with polarimetric detection may separate enantiomers if present .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported CAS registry numbers (e.g., 59949-55-2 vs. 51566-62-2)?

- Methodology : Cross-reference regulatory databases (e.g., EPA’s EDSP , REACH tonnage data ). Verify structural identity via spectral libraries (e.g., NIST Chemistry WebBook) and batch-specific certificates of analysis. Publish corrigenda if errors are identified in prior literature.

Q. What protocols ensure reproducibility in toxicity studies involving this compound?

- Methodology : Adopt OECD guidelines for chemical testing (e.g., TG 211 for Daphnia acute toxicity). Standardize solvent systems (e.g., DMSO for solubility) and include positive/negative controls. Share raw data in repositories like Zenodo to enhance transparency .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products